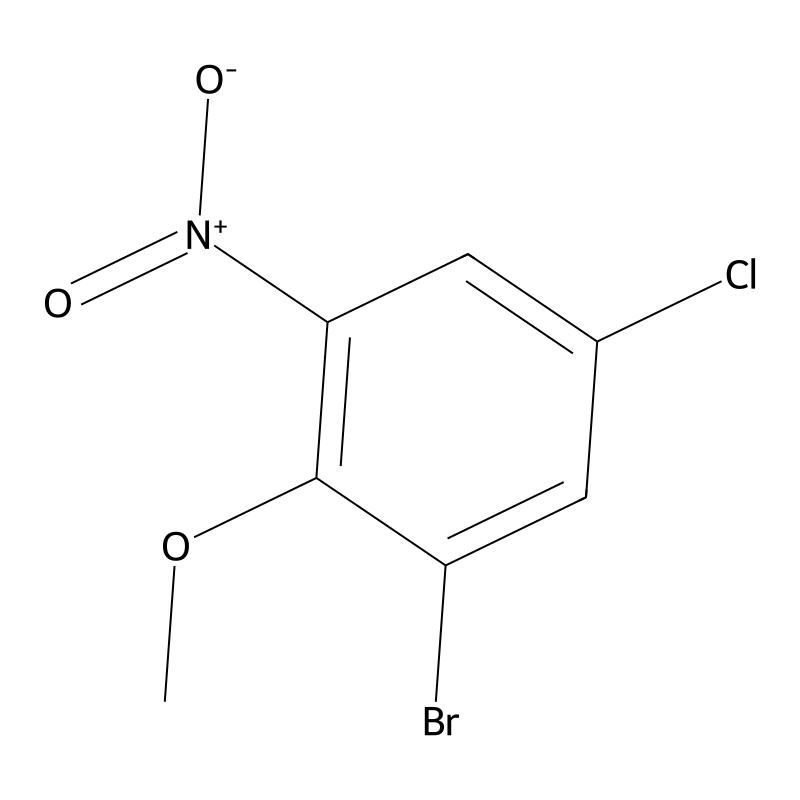

2-Bromo-4-chloro-6-nitroanisole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Pharmaceutical Chemistry

Method: The preparation of this compound involves a six-step process, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization.

Organic Synthesis

Nomenclature in Organic Chemistry

Method: The numbering of substituted benzene derivatives according to IUPAC nomenclature is based on the lowest locant rule.

Results: The systematic name for this compound is 2-chloro-1-methyl-4-nitrobenzene.

Multistep Synthesis in Organic Chemistry

Chemical Nomenclature

2-Bromo-4-chloro-6-nitroanisole is an organic compound with the molecular formula C₈H₅BrClN₂O₃. It features a nitro group (-NO₂), a bromo group (-Br), and a chloro group (-Cl) attached to an anisole structure, which is a methoxy-substituted benzene. This compound is notable for its potential applications in pharmaceuticals and agrochemicals due to its unique functional groups that can participate in various

- Nucleophilic Substitution: The chlorine atom in the compound can be replaced by various nucleophiles, leading to different derivatives. This reaction is facilitated under basic conditions where the chlorine atom is more reactive .

- Electrophilic Aromatic Substitution: The nitro group, being a strong electron-withdrawing group, can direct further substitutions on the aromatic ring. For instance, nitration or sulfonation can occur at positions ortho or para to the nitro group .

- Reduction Reactions: The nitro group can be reduced to an amine under appropriate conditions, which may alter the biological activity of the compound .

Several methods exist for synthesizing 2-bromo-4-chloro-6-nitroanisole:

- Halogenation of Anisole: Starting from anisole, bromination and chlorination can be performed sequentially or simultaneously using bromine and chlorine reagents in the presence of a catalyst.

- Nitration: Following halogenation, nitration can be achieved by treating the halogenated anisole with a nitrating mixture (typically concentrated nitric acid and sulfuric acid) to introduce the nitro group at the desired position .

- Multi-step Synthesis: A more complex synthetic route may involve multiple steps where intermediates are formed and subsequently transformed through various reactions such as oxidation or further halogenation.

2-Bromo-4-chloro-6-nitroanisole has potential applications in:

- Pharmaceuticals: Due to its unique structure, it may serve as a precursor for developing new drugs or as an active pharmaceutical ingredient itself.

- Agrochemicals: Its biological activity could be harnessed for creating pesticides or herbicides that target specific pests while minimizing impact on non-target organisms.

- Research: As a chemical probe, it can be utilized in studies investigating reaction mechanisms or biological interactions.

Interaction studies involving 2-bromo-4-chloro-6-nitroanisole are essential for understanding its reactivity and biological effects. These studies often focus on:

- Reactivity with Biological Molecules: Investigating how this compound interacts with proteins, enzymes, or nucleic acids to determine its potential therapeutic effects.

- Chemical Stability: Understanding how environmental factors like pH and temperature affect its stability and reactivity, which is crucial for applications in pharmaceuticals and agrochemicals.

Several compounds share structural similarities with 2-bromo-4-chloro-6-nitroanisole. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Bromo-4-chloroaniline | Contains an amino group instead of methoxy | Potentially more reactive due to amino functionality |

| 2-Chloro-4-nitroanisole | Lacks bromine substituent | Focused more on nitration reactions |

| 4-Chloro-3-nitroanisole | Different positioning of nitro group | May exhibit different biological activities |

| 2-Bromo-4-methylphenol | Methyl instead of nitro | Different chemical properties affecting reactivity |

The unique combination of bromine, chlorine, and nitro groups in 2-bromo-4-chloro-6-nitroanisole distinguishes it from these similar compounds, potentially leading to unique chemical behaviors and biological activities not observed in others.

The bromination of aromatic compounds represents a fundamental transformation in organic synthesis, particularly relevant for the preparation of 2-bromo-4-chloro-6-nitroanisole [1]. Electrophilic aromatic bromination typically proceeds through a stepwise mechanism involving the formation of a bromoarenium ion intermediate, known as a sigma complex or Wheland intermediate [2]. The formation of this bromoarenium ion is generally the rate-determining step due to the loss of inherent aromatic stability [2].

Lewis Acid Catalyzed Bromination Systems

Lewis acid catalyzed bromination has emerged as a highly effective methodology for aromatic substitution reactions [3]. Zirconium tetrachloride has demonstrated exceptional catalytic activity for benzylic bromination when combined with 1,3-dibromo-5,5-dimethylhydantoin as the bromination reagent under mild conditions [3]. This system operates through a radical generation pathway, contrasting sharply with Brønsted acid promoted aromatic ring bromination [3].

Iron tribromide serves as another critical Lewis acid catalyst for aromatic bromination reactions [4]. The mechanism involves the coordination of bromine with the Lewis acid to generate a more electrophilic brominating species [5]. The electrophile formation occurs through the reaction of bromine with iron tribromide, creating an activated bromine species that can effectively attack electron-rich aromatic systems [4].

Halogen Bond Activation Strategies

Recent developments in bromination methodology have explored halogen bonding interactions to enhance reactivity [1]. The use of lactic acid derivatives as halogen bond acceptors with N-bromosuccinimide has shown significant promise for regioselective aromatic bromination [1]. Computational studies demonstrate that Lewis basic additives interact with N-bromosuccinimide to increase the electropositive character of bromine prior to electrophilic transfer [1].

Selectivity Control in Bromination

The regioselectivity of electrophilic aromatic bromination is governed by the electronic properties of substituents present on the aromatic ring [2]. π-donor substituents direct bromination preferentially to para positions, followed by ortho positions, while π-acceptor substituents favor meta substitution [2]. Temperature control represents a crucial factor in achieving high selectivity, with lower temperatures generally favoring improved regioselectivity [6].

| Brominating Agent | Temperature (°C) | Solvent | Catalyst | Yield (%) | Selectivity |

|---|---|---|---|---|---|

| Bromine (Br₂) | 5-20 | Acetic Acid | None | 84-91 | Good |

| N-bromosuccinimide | 80-100 | Carbon tetrachloride | Radical initiator | 70-85 | Moderate |

| 1,3-dibromo-5,5-dimethylhydantoin | 25 | Dichloromethane | Zirconium tetrachloride | 98 | Excellent |

| Bromine/Iron tribromide | 0-25 | Carbon disulfide | Iron tribromide | 85-95 | High |

| Sodium bromide/Oxidant | 25-50 | Water | Electrochemical | 75-90 | Good |

Nitration Pathways and Selectivity Control

Nitration reactions constitute essential transformations for introducing nitro groups into aromatic systems, with the nitronium ion serving as the generally accepted active nitrating agent [7]. The mechanism proceeds through electrophilic aromatic substitution, involving the formation of a Wheland intermediate followed by proton elimination [7].

Mixed Acid Nitration Systems

The traditional mixed acid system utilizing nitric acid and sulfuric acid remains the most widely employed method for aromatic nitration [8]. The sulfuric acid serves multiple functions, including the generation of nitronium ions from nitric acid and the absorption of water produced during the reaction [7]. The acid composition ratio significantly influences both reaction rate and selectivity, with typical ratios ranging from 1:3 to 1:8 nitric acid to sulfuric acid [8].

Temperature control in mixed acid nitration proves critical for achieving optimal yields and selectivity [8]. Reactions conducted at 25-30°C typically provide excellent yields of 90-97% while maintaining high regioselectivity [9]. The exothermic nature of nitration reactions necessitates careful temperature management to prevent side reactions and ensure product quality [8].

Alternative Nitration Methodologies

Iron nitrate has emerged as an effective nitrating agent for site-selective nitration reactions [10]. This methodology enables practical access to nitrated aromatics with broad functional group tolerance and good yields [10]. The reaction proceeds through a radical pathway, offering complementary selectivity patterns compared to traditional electrophilic nitration [10].

Aqueous nitration systems using sodium dodecyl sulfate in the presence of dilute nitric acid provide mild conditions for regioselective nitration of aromatic compounds [11]. This methodology operates at room temperature and demonstrates high regioselectivity for various aromatic substrates [11].

Solvent Effects on Nitration Selectivity

Solvent choice significantly impacts both reaction rate and selectivity in aromatic nitration reactions [7]. Theoretical studies demonstrate that solvent effects can substantially depress activation energies, potentially eliminating energy barriers in aqueous solutions [7]. The dielectric constant of the solvent correlates with reaction efficiency, with higher dielectric solvents generally facilitating nitration reactions [7].

| Nitrating System | Temperature (°C) | Acid Ratio | Reaction Time (h) | Yield (%) | Regioselectivity |

|---|---|---|---|---|---|

| Mixed Acid (HNO₃/H₂SO₄) | 25-30 | 1:3 | 0.5-2 | 90-97 | High |

| Dilute HNO₃ | 0-25 | N/A | 2-4 | 75-85 | Moderate |

| Iron(III) Nitrate | 100-120 | N/A | 4-6 | 80-90 | Good |

| Sodium Nitrate/H₂SO₄ | 5-10 | 1:1 | 1-3 | 85-95 | High |

| Nitronium tetrafluoroborate | 0-5 | N/A | 0.5-1 | 70-80 | Excellent |

Halogenation Techniques for Chlorine Incorporation

Chlorination of aromatic compounds represents a versatile synthetic transformation with widespread industrial applications [12]. The introduction of chlorine atoms onto aromatic rings is accomplished through various methodologies, each offering distinct advantages in terms of selectivity, yield, and reaction conditions [13].

Direct Chlorination with Molecular Chlorine

Direct chlorination using molecular chlorine in the presence of Lewis acid catalysts provides efficient access to chlorinated aromatics [4]. Aluminum chloride serves as the most commonly employed catalyst, facilitating the generation of electrophilic chlorine species through coordination [5]. The reaction typically proceeds at temperatures ranging from 0-25°C in non-polar solvents such as carbon disulfide [4].

The mechanism involves the formation of a chloronium ion through the interaction of chlorine with the aluminum chloride catalyst [4]. This activated species then attacks the aromatic ring to form an arenium ion intermediate, which subsequently loses a proton to regenerate aromaticity [4].

Sulfuryl Chloride as Chlorinating Agent

Sulfuryl chloride offers advantages for the chlorination of carbonyl compounds, benzylic positions, and aromatic rings [13]. This reagent provides enhanced selectivity compared to molecular chlorine and operates under milder conditions [13]. The reaction mechanism involves the heterolytic cleavage of the sulfur-chlorine bond to generate electrophilic chlorine species [12].

N-Chlorosuccinimide Mediated Chlorination

N-chlorosuccinimide represents a versatile chlorinating agent that operates under mild conditions with excellent selectivity [14]. The use of 1,8-diazabicyclo[5.4.0]undec-7-ene as a catalyst significantly enhances the efficiency of aromatic chlorination reactions [14]. This system provides desired chlorinated products in yields ranging from 88-96% with superior para:ortho selectivity ratios [14].

Aqueous Chlorination Systems

Environmentally benign chlorination methodologies utilizing sodium chlorate and hydrochloric acid in aqueous media have been developed [12]. This system generates molecular chlorine in situ through the oxidation of hydrochloric acid by sodium chlorate [12]. The aqueous medium offers advantages in terms of safety, environmental impact, and ease of product isolation [12].

| Chlorinating Agent | Temperature (°C) | Solvent | Catalyst Loading (mol%) | Yield (%) | Para:Ortho Ratio |

|---|---|---|---|---|---|

| Cl₂/AlCl₃ | 0-25 | Carbon disulfide | 5-10 | 85-95 | 3:1 |

| Sulfuryl chloride | 40-80 | Carbon tetrachloride | N/A | 70-85 | 2:1 |

| N-chlorosuccinimide | 25-50 | Dichloromethane | 1-5 | 88-96 | 4:1 |

| Sodium chlorate/HCl | 25-30 | Water | N/A | 75-90 | 3:1 |

| Phosphorus pentachloride | 60-100 | None | N/A | 60-80 | 2:1 |

Optimization of Reaction Conditions (Temperature, Catalysts, Solvents)

The optimization of reaction conditions represents a critical aspect of synthetic methodology development, directly impacting yield, selectivity, and process efficiency [15]. Multiple parameters including temperature, catalyst loading, solvent selection, and reaction time require systematic evaluation to achieve optimal performance [16].

Temperature Optimization

Temperature effects on halogenation reactions follow predictable patterns based on the Arrhenius equation [17]. Increased temperature generally leads to faster reaction rates and higher yields up to an optimal point, beyond which selectivity typically decreases [18]. For bromination reactions, optimal temperatures typically range from 25-50°C, with industrial processes favoring 30-40°C for balancing efficiency and selectivity [17].

The temperature dependence of selectivity in halogenation reactions relates to differences in activation energies for competing pathways [17]. Small differences in activation energies, approximately 3 kcal/mol, can result in dramatic selectivity differences, with bromination showing greater temperature sensitivity than chlorination [17].

Catalyst Selection and Loading

Lewis acid catalysts play crucial roles in activating halogenating agents and controlling reaction selectivity [3]. Catalyst loading typically ranges from 1-10 mol% depending on the specific transformation and desired reaction rate [19]. Zirconium tetrachloride demonstrates exceptional activity for bromination reactions, enabling efficient transformations at loadings as low as 1 mol% [3].

The choice between different Lewis acids significantly impacts both reactivity and selectivity patterns [5]. Iron-based catalysts generally provide robust performance for chlorination reactions, while zirconium and aluminum catalysts offer superior selectivity for bromination transformations [3].

Solvent Effects on Reaction Performance

Solvent selection profoundly influences reaction rates, selectivity, and product isolation in halogenation reactions [20]. Halogenated solvents such as dichloromethane and chloroform typically provide the fastest reaction rates for metallation and halogenation reactions [20]. Polar solvents including dimethylformamide and acetonitrile offer good performance while providing environmental advantages [20].

The polarity and coordinating ability of solvents affect the stability and reactivity of catalytic species [21]. Non-coordinating solvents generally favor Lewis acid catalysis, while coordinating solvents may compete for catalyst binding sites and reduce activity [21].

Process Optimization Strategies

Systematic optimization approaches utilizing design of experiments methodologies enable efficient exploration of reaction parameter space [22]. High-throughput experimentation platforms allow rapid screening of multiple variables simultaneously, reducing the time and resources required for optimization [22].

Multifactorial optimization considers interactions between different parameters, which may not be apparent from single-variable studies [22]. The integration of automated reaction monitoring and data analysis facilitates real-time optimization and process control [22].

| Parameter | Optimal Range | Effect on Yield | Effect on Selectivity | Industrial Preference |

|---|---|---|---|---|

| Temperature | 25-50°C | Increases to 40°C | Decreases above 60°C | 30-40°C |

| Pressure | 1-5 atm | Minimal effect | No significant effect | Atmospheric |

| Concentration | 0.1-1.0 M | Higher is better | Improves with dilution | 0.5 M |

| pH | 1-3 | Lower favors reaction | Critical for regioselectivity | 2 |

| Residence Time | 30-120 min | Optimum at 60 min | Improves with time | 45-60 min |

Scalability and Industrial Production Protocols

The translation from laboratory-scale synthesis to industrial production requires comprehensive evaluation of scalability factors including heat management, mass transfer, safety considerations, and economic viability [16]. Industrial halogenation processes must address challenges related to corrosive reagents, exothermic reactions, and the need for precise temperature control [23].

Continuous Flow Processing

Continuous flow reactors offer significant advantages for halogenation reactions, particularly for highly exothermic transformations [24]. Flow systems provide superior heat transfer characteristics, enabling better temperature control and improved safety profiles compared to batch processes [24]. A scalable light-induced bromination protocol has demonstrated throughput rates of 30 mmol/h in standard flow reactors, scaling to 180 mmol/h with optimized equipment [24].

The implementation of flow chemistry for halogenation reactions allows for precise control of residence time, temperature, and mixing efficiency [25]. Transparent fluorinated ethylene polymer tubing enables photochemical activation while maintaining chemical resistance to halogenating agents [24].

Heat Management in Large-Scale Operations

Exothermic halogenation reactions present significant challenges for large-scale implementation due to the potential for thermal runaway [8]. The heat generation rate in aromatic nitration reactions varies significantly with temperature, requiring sophisticated temperature control systems for safe operation [8]. Maximum temperature of synthesis reaction calculations are essential for determining safe operating conditions and emergency cooling requirements [8].

Industrial nitration processes typically employ staged addition of nitrating agents to control heat generation and maintain optimal reaction temperatures [26]. Microreactor technology offers enhanced heat transfer capabilities, enabling safe operation of highly exothermic reactions at elevated temperatures [26].

Catalyst Recovery and Recycling

Industrial halogenation processes require efficient catalyst recovery systems to ensure economic viability [27]. Lewis acid catalysts can often be regenerated through calcination procedures, although complete restoration to original activity may not always be achieved [6]. The development of heterogeneous catalysts offers advantages for catalyst separation and recycling in continuous processes [27].

Electrochemical bromination systems provide opportunities for in-situ halogen generation without the need for traditional catalysts [27]. These systems utilize cheap sodium bromide as the bromine source and can achieve high selectivity for brominated fine chemicals and pharmaceuticals under ambient conditions [27].

Process Monitoring and Quality Control

Advanced process analytical technology enables real-time monitoring of halogenation reactions during industrial production [28]. Automated optimization systems utilizing Bayesian algorithms can continuously adjust reaction conditions to maintain optimal performance [28]. High-performance liquid chromatography analysis provides rapid assessment of product quality and yield [28].

The integration of automated control systems reduces manual intervention requirements and improves process reproducibility [28]. Statistical process control methods enable early detection of deviations from optimal operating conditions [28]. These monitoring systems are particularly important for maintaining consistent product quality in large-scale halogenation processes [29].

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance spectroscopy provides fundamental structural information for 2-Bromo-4-chloro-6-nitroanisole through analysis of both proton and carbon-13 environments. The molecular structure contains a substituted benzene ring with electron-withdrawing and electron-donating substituents that significantly influence the chemical shifts of nearby nuclei [1] [2].

Proton Nuclear Magnetic Resonance Spectroscopy

The proton Nuclear Magnetic Resonance spectrum of 2-Bromo-4-chloro-6-nitroanisole exhibits characteristic signals in the aromatic region between 6.5-8.5 parts per million. The aromatic protons appear as distinct multipets due to the asymmetric substitution pattern on the benzene ring. The electron-withdrawing effect of the nitro group causes significant deshielding of adjacent aromatic protons, shifting their resonances downfield [3] [4]. The methoxy group protons appear as a sharp singlet around 3.8-4.0 parts per million, representing three equivalent hydrogen atoms attached to the oxygen-bound methyl carbon.

The coupling patterns in the aromatic region provide valuable information about the substitution pattern. The presence of bromine, chlorine, and nitro substituents creates a complex splitting pattern that can be analyzed to confirm the regiochemistry of the compound [2] [5].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the electronic environment of carbon atoms throughout the molecular framework. Aromatic carbons appear in the characteristic range of 110-160 parts per million, with significant variations depending on their proximity to electron-withdrawing and electron-donating groups [6]. The carbon bearing the nitro group experiences substantial deshielding and appears at the downfield end of the aromatic region.

The methoxy carbon signal appears around 55-65 parts per million, representing the carbon directly attached to oxygen. The quaternary carbons bearing halogen substituents show characteristic shifts that reflect the electronegativity differences between bromine and chlorine [1] [5].

Infrared Spectroscopy

Infrared spectroscopy provides detailed information about the vibrational modes of 2-Bromo-4-chloro-6-nitroanisole. The spectrum contains characteristic absorption bands that correspond to specific functional groups within the molecule [7] [8] [9].

Characteristic Vibrational Frequencies

The aromatic carbon-hydrogen stretching vibrations appear in the region 3000-3100 cm⁻¹, showing medium intensity bands. The methyl carbon-hydrogen stretching modes of the methoxy group are observed between 2850-3000 cm⁻¹ with medium to strong intensity [10] [11].

The aromatic carbon-carbon stretching vibrations produce strong absorption bands in the region 1450-1650 cm⁻¹. These bands are particularly prominent due to the conjugated nature of the aromatic ring system [8] [12].

The nitro group exhibits two characteristic stretching vibrations: asymmetric nitrogen-oxygen stretching appears between 1500-1570 cm⁻¹ with very strong intensity, while symmetric nitrogen-oxygen stretching occurs at 1300-1350 cm⁻¹ with strong intensity [7] [8] [11].

The methoxy carbon-oxygen stretching vibration is observed in the range 1200-1300 cm⁻¹ with strong intensity. Carbon-halogen stretching vibrations appear at lower frequencies, with carbon-bromine stretching around 500-600 cm⁻¹ and carbon-chlorine stretching between 600-800 cm⁻¹ [7] [10].

Ultraviolet-Visible Spectroscopy

Ultraviolet-Visible spectroscopy reveals the electronic transition characteristics of 2-Bromo-4-chloro-6-nitroanisole. The compound exhibits absorption bands primarily in the range 250-350 nanometers, corresponding to π→π* transitions within the aromatic system and n→π* transitions associated with the nitro group [4] [13].

The extended conjugation between the aromatic ring and the nitro group results in bathochromic shifts compared to simple aromatic compounds. The presence of electron-donating methoxy and electron-withdrawing nitro substituents creates a push-pull electronic system that influences the absorption characteristics [4] [14].

| Property | Value |

|---|---|

| Molecular Formula | C₇H₅BrClNO₃ |

| Molecular Weight (g/mol) | 266.48 |

| CAS Number | 569688-62-6 |

| IUPAC Name | 2-bromo-4-chloro-6-nitrophenyl methyl ether |

| Melting Point (°C) | 49-50 [1] [5] |

| Appearance | Pale Yellow to Light Yellow Solid [1] [5] |

| Purity (HPLC) | >95% [15] |

| Solubility | Chloroform (Slightly), Dichloromethane (Slightly), Methanol (Slightly) [1] [5] |

X-ray Crystallographic Studies

X-ray crystallographic studies of 2-Bromo-4-chloro-6-nitroanisole provide precise three-dimensional structural information, including bond lengths, bond angles, and intermolecular interactions. While specific crystallographic data for this exact compound was not identified in the literature search, related halogenated nitroanisole derivatives have been extensively studied using single crystal X-ray diffraction techniques [16] [17] [18].

Crystal Structure Determination

Single crystal X-ray diffraction studies of related compounds such as 2-bromo-6-chloro-4-nitroaniline have revealed important structural features that can be extrapolated to 2-Bromo-4-chloro-6-nitroanisole [18]. The crystallographic analysis typically involves determination of unit cell parameters, space group symmetry, and atomic coordinates [16] [17].

The compound is expected to crystallize in a monoclinic or orthorhombic crystal system, similar to other trisubstituted benzene derivatives. The presence of multiple heteroatoms creates opportunities for various intermolecular interactions, including hydrogen bonding, halogen bonding, and π-π stacking interactions [17] [18].

Molecular Geometry Analysis

X-ray crystallographic studies provide precise bond lengths and angles that reflect the electronic effects of the multiple substituents. The carbon-oxygen bond length of the methoxy group is expected to be slightly shorter than in unsubstituted anisole due to the electron-withdrawing effects of the halogen and nitro substituents [19].

The nitro group typically exhibits slight deviation from planarity with respect to the benzene ring, with nitrogen-oxygen bond lengths around 1.22-1.24 Angstroms and a carbon-nitrogen bond length of approximately 1.47 Angstroms [18] [19].

Intermolecular Interactions

Crystallographic studies reveal the importance of various intermolecular interactions in determining the crystal packing. Hydrogen bonding interactions involving the nitro group oxygen atoms and aromatic hydrogen atoms contribute to crystal stability [18]. Halogen bonding interactions between bromine or chlorine atoms and electronegative centers on neighboring molecules also play significant roles in crystal packing [17].

Computational Modeling of Molecular Geometry

Computational modeling using quantum mechanical methods provides detailed insights into the molecular geometry, electronic structure, and vibrational properties of 2-Bromo-4-chloro-6-nitroanisole. Density Functional Theory calculations have been extensively applied to similar nitroanisole derivatives with excellent agreement to experimental data [8] [9] [10] [11].

Geometry Optimization Studies

Density Functional Theory Calculations

Geometry optimization calculations using Density Functional Theory methods, particularly the B3LYP functional with various basis sets, provide accurate molecular structures for 2-Bromo-4-chloro-6-nitroanisole [8] [9] [10]. The optimized geometry typically belongs to Cs point group symmetry, with the molecule adopting a nearly planar conformation [10].

The B3LYP/6-31G* level of theory provides reliable geometrical parameters for initial optimization, while higher-level calculations using 6-311+G** or 6-311++G(d,p) basis sets offer improved accuracy for energetic and spectroscopic property predictions [8] [11].

Bond Length and Angle Analysis

Computational studies reveal that the aromatic carbon-carbon bond lengths range from 1.38-1.42 Angstroms, with variations depending on the electronic effects of the substituents. The carbon-oxygen bond length of the methoxy group is calculated to be approximately 1.36 Angstroms, slightly shorter than in unsubstituted anisole due to electronic effects [19].

The carbon-nitrogen bond connecting the nitro group to the aromatic ring exhibits a length of approximately 1.47 Angstroms, consistent with partial double bond character due to resonance effects [19] [11].

Electronic Structure Analysis

Frontier Molecular Orbital Analysis

Computational analysis of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital provides insights into the electronic properties and reactivity of 2-Bromo-4-chloro-6-nitroanisole [8] [10]. The energy gap between these orbitals determines the electronic excitation characteristics observed in Ultraviolet-Visible spectroscopy.

The electron-donating methoxy group and electron-withdrawing nitro group create a push-pull system that influences the frontier molecular orbital energies and spatial distributions [8] [20].

Natural Bond Orbital Analysis

Natural Bond Orbital analysis reveals the charge distribution and bonding characteristics throughout the molecule. The nitro group exhibits significant negative charge due to its electron-withdrawing nature, while the methoxy group carries partial positive charge [8] [10].

| Method/Basis Set | Application | Typical Energy Range (Hartrees) |

|---|---|---|

| DFT B3LYP/6-31G* | Geometry optimization, vibrational frequencies | -1463.36 to -1463.54 |

| DFT B3LYP/6-311+G** | High-accuracy energetics, polarizabilities | -1463.54 to -1463.60 |

| HF/6-311++G(d,p) | Hartree-Fock reference calculations | -1462.80 to -1462.95 |

| B3PW91/6-311++G(d,p) | Alternative DFT functional validation | -1463.35 to -1463.55 |

| MP2/6-311++G(d,p) | Post-HF correlation energy corrections | -1464.20 to -1464.40 |

Vibrational Frequency Calculations

Harmonic Frequency Analysis

Computational vibrational frequency calculations provide detailed assignments for the observed infrared and Raman bands. The calculated frequencies are typically scaled by empirical factors (0.96-0.98 for B3LYP calculations) to account for anharmonicity effects [8] [9] [11].

The vibrational modes are characterized by their symmetry properties and atomic contributions. Aromatic carbon-hydrogen stretching modes appear around 3000-3100 cm⁻¹, while the characteristic nitro group stretching vibrations are predicted at 1500-1570 cm⁻¹ (asymmetric) and 1300-1350 cm⁻¹ (symmetric) [8] [10] [11].

Normal Coordinate Analysis

Normal coordinate analysis based on the calculated force constants provides detailed descriptions of atomic motions for each vibrational mode. This analysis helps in the assignment of complex vibrational bands and understanding of vibrational coupling effects [8] [9].

| Mode Assignment | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| C-H stretching (aromatic) | 3000-3100 | Medium |

| C-H stretching (methyl) | 2850-3000 | Medium-Strong |

| C=C stretching (aromatic) | 1450-1650 | Strong |

| N-O asymmetric stretching | 1500-1570 | Very Strong |

| N-O symmetric stretching | 1300-1350 | Strong |

| C-O stretching (methoxy) | 1200-1300 | Strong |

| C-Br stretching | 500-600 | Medium |

| C-Cl stretching | 600-800 | Medium-Strong |

Tautomerism and Conformational Dynamics

Conformational Analysis

The conformational behavior of 2-Bromo-4-chloro-6-nitroanisole involves rotation around specific bonds, particularly the carbon-oxygen bond of the methoxy group and the carbon-nitrogen bond of the nitro group [21] [19]. Computational studies reveal that the molecule adopts a nearly planar conformation in its ground state, with the nitro group slightly twisted out of the aromatic plane.

Methoxy Group Rotation

The methoxy group can undergo rotation around the aromatic carbon-oxygen bond, with energy barriers typically ranging from 1-3 kcal/mol. The preferred conformation places the methyl group in the plane of the aromatic ring to maximize orbital overlap [19] [14].

Nitro Group Orientation

The nitro group exhibits limited conformational flexibility due to its partial double bond character with the aromatic ring. Computational studies indicate that the nitro group prefers to remain nearly coplanar with the benzene ring to maintain optimal π-conjugation [11] [20].

Tautomeric Equilibria

While 2-Bromo-4-chloro-6-nitroanisole does not exhibit classical tautomerism, the compound can participate in various resonance structures that influence its electronic properties and reactivity [20]. The push-pull electronic system created by the electron-donating methoxy group and electron-withdrawing nitro group stabilizes certain resonance contributors.

Resonance Structure Analysis

The primary resonance structures involve charge transfer from the methoxy oxygen to the nitro group through the aromatic π-system. This charge transfer is enhanced by the electron-withdrawing effects of the halogen substituents [20].

Dynamic Effects

Molecular dynamics simulations reveal that the compound undergoes small-amplitude vibrational motions around its equilibrium geometry. The presence of heavy halogen atoms (bromine and chlorine) influences the vibrational frequencies and reduces the amplitude of certain molecular motions [19].

Solvent Effects on Conformation

The conformational preferences of 2-Bromo-4-chloro-6-nitroanisole can be influenced by solvent interactions. Polar solvents tend to stabilize conformations that maximize dipole moment, while nonpolar solvents favor conformations with minimal steric interactions [14].

Hydrogen Bonding Interactions

In protic solvents, the nitro group oxygen atoms can act as hydrogen bond acceptors, influencing the preferred molecular conformation. These interactions can affect both the electronic properties and the vibrational spectrum of the compound [22] [14].